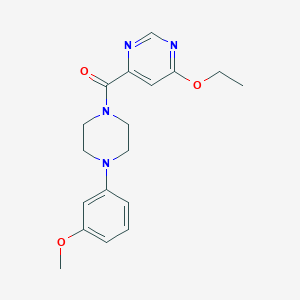![molecular formula C18H24N2O2 B2532999 N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2201690-14-2](/img/structure/B2532999.png)
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MPA, is a synthetic compound that has been used in various scientific research studies. MPA belongs to the class of selective progesterone receptor modulators (SPRMs) and is known for its ability to bind to the progesterone receptor. The purpose of
Wirkmechanismus
The mechanism of action of MPA involves its binding to the progesterone receptor. By binding to the receptor, MPA can modulate the activity of progesterone, a hormone that plays a crucial role in the female reproductive system. MPA has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue type and the dose administered.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including the inhibition of ovulation, the prevention of implantation, and the reduction of endometrial thickness. MPA has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPA in lab experiments is its ability to selectively target the progesterone receptor. This specificity allows researchers to investigate the role of progesterone in various physiological processes. However, one of the limitations of using MPA is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of MPA in scientific research. One potential direction is the investigation of its potential as a treatment for breast cancer. MPA has been shown to have anti-tumor effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another potential direction is the investigation of its use in the treatment of other diseases, such as uterine fibroids and endometriosis. Additionally, further research is needed to determine the optimal dosing and administration of MPA for various indications.
Synthesemethoden
The synthesis of MPA involves the reaction of 4-methylazepan-1-one with 4-(chloromethyl)benzophenone in the presence of a base. The resulting product is then treated with propargyl bromide to obtain MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
MPA has been used in various scientific research studies, including the investigation of its potential as a contraceptive agent, treatment for endometriosis, and breast cancer. MPA has also been studied for its potential use in the treatment of uterine fibroids, menopausal symptoms, and osteoporosis.
Eigenschaften
IUPAC Name |
N-[[4-(4-methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-17(21)19-13-15-6-8-16(9-7-15)18(22)20-11-4-5-14(2)10-12-20/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVOIIWKYIFQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)
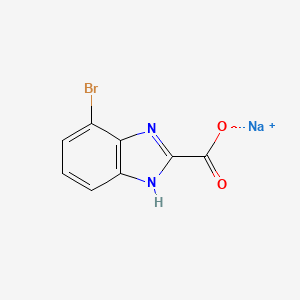
![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)
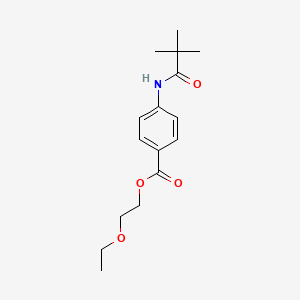
methanone](/img/structure/B2532928.png)
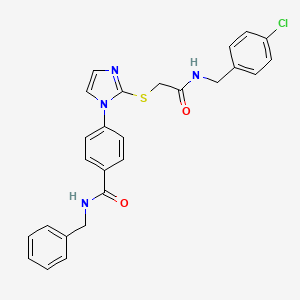
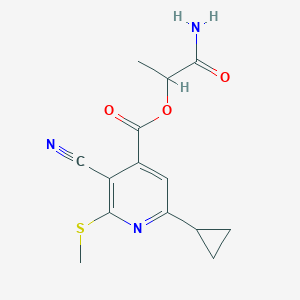
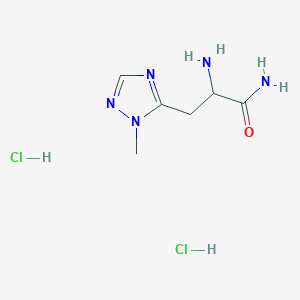

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
